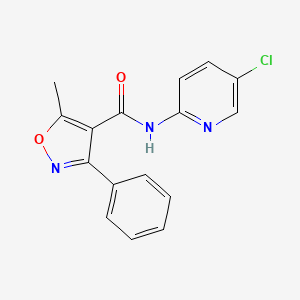

![molecular formula C19H17ClN2O3 B5577017 3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5577017.png)

3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA transaminase is responsible for breaking down GABA. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurological function.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions of furans and related heterocyclic compounds have been extensively studied, providing pathways to a variety of isothiazoles and other heterocycles. For instance, the reaction of furans with trithiazyl trichloride offers a novel synthesis of isothiazoles, highlighting the versatility of furan compounds in synthesizing new heterocyclic structures with potential applications in materials science and pharmaceutical research (Duan, Perrins, & Rees, 1997). Similarly, the efficient synthesis of cellulose furoates in ionic liquids demonstrates the application of furoyl derivatives in modifying natural polymers, potentially impacting materials science and engineering (Köhler & Heinze, 2007).

Biological Activities

Compounds with structures related to 3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole have shown varied biological activities. For example, some novel bicyclic thiohydantoin compounds fused to pyrrolidine, synthesized from reactions involving chlorophenyl isothiocyanate, exhibited antimicrobial activity against various bacterial strains, suggesting a potential for antibiotic development (Nural et al., 2018).

Molecular Docking and Anticancer Activity

The molecular docking and screening of newly synthesized compounds for biological activity are crucial in drug discovery. A study involving the synthesis and evaluation of diarylisoxazoles, including modifications to the isoxazole core similar to the structure of interest, revealed selective COX-1 inhibition, indicating potential applications in designing anti-inflammatory drugs (Vitale et al., 2013). Another example includes the synthesis of pyrazoline derivatives showing antiinflammatory and antibacterial activities, underscoring the therapeutic potential of such compounds (Ravula et al., 2016).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism would depend on the specific biological target it interacts with. The presence of multiple functional groups and rings could allow for interactions with a variety of biological targets .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name |

[5-(2-chlorophenyl)furan-2-yl]-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-12-11-15(21-25-12)16-7-4-10-22(16)19(23)18-9-8-17(24-18)13-5-2-3-6-14(13)20/h2-3,5-6,8-9,11,16H,4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHOEJIKJICRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2CCCN2C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576944.png)

![1-cyclopropyl-4-{[4-(2-methoxyphenyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5576955.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5576963.png)

![N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5576967.png)

![1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5576989.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5576997.png)

![3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5577005.png)

![ethyl 4-isopropyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5577027.png)

![2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5577036.png)

![2-(3-methoxybenzyl)-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5577058.png)